Molecular Weight and Lipophilicity Differentiation vs. 4-Substituted Benzenesulfonyl Analogs
The target compound (MW 322.28, formula C15H8F2O4S) is the structurally minimal 6,8-difluoro-3-benzenesulfonyl chromenone within the analog series. Compared to the 4-chloro analog (CAS 904432-62-8, C15H7ClF2O4S, MW 356.73), the target compound has a 34.45 g/mol lower molecular weight, representing a ~10.7% reduction. Compared to the 4-bromo analog (CAS 904450-30-2, C15H7BrF2O4S, MW ~401.18), the difference is ~78.9 g/mol (~24.5% reduction). The absence of the para-substituent eliminates an additional halogen-bond donor/acceptor site and reduces lipophilicity, as estimated by the removal of the chlorine (ΔlogP ~ -0.7) or bromine (ΔlogP ~ -0.9) contribution. This positions the target compound in a more favorable drug-like physicochemical space per Lipinski guidelines with lower MW and predicted lower logP .
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 322.28 g/mol; predicted logP ~2.8–3.2 |
| Comparator Or Baseline | 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (CAS 904432-62-8): MW 356.73 g/mol; predicted logP ~3.6–4.0; 3-(4-bromobenzenesulfonyl) analog (CAS 904450-30-2): MW ~401.18 g/mol; predicted logP ~3.8–4.2 |
| Quantified Difference | ΔMW = -34.45 g/mol (vs. 4-Cl analog); estimated ΔlogP ~ -0.7 (vs. 4-Cl analog, computed by fragment contribution) |
| Conditions | Physicochemical properties based on molecular formula and computed fragment-based logP contributions (CLOGP method) |
Why This Matters
Lower molecular weight and reduced lipophilicity are correlated with improved solubility and permeability profiles, making the unsubstituted benzenesulfonyl variant preferable for early-stage drug discovery screening where favorable ADME properties are prioritized.
